Ethyl 4-hydroxy-2,6-dimethylbenzoate

Ester Hydrolysis Kinetics Mechanistic Chemistry

Ethyl 4-hydroxy-2,6-dimethylbenzoate (CAS 75056-98-3) is a substituted benzoate ester belonging to the 2,6-dimethyl-4-hydroxybenzoate class, with molecular formula C11H14O3 and molecular weight 194.23 g/mol. It features an ethyl ester group at the carboxyl position and both a hydroxyl and two methyl groups on the aromatic ring, yielding a sterically hindered and electronically altered aromatic core.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 75056-98-3
Cat. No. B1350982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-hydroxy-2,6-dimethylbenzoate
CAS75056-98-3
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(C=C(C=C1C)O)C
InChIInChI=1S/C11H14O3/c1-4-14-11(13)10-7(2)5-9(12)6-8(10)3/h5-6,12H,4H2,1-3H3
InChIKeyQNDFTFMMXSXAHT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 4-Hydroxy-2,6-Dimethylbenzoate (CAS 75056-98-3): Chemical Class and Basic Characteristics for Procurement


Ethyl 4-hydroxy-2,6-dimethylbenzoate (CAS 75056-98-3) is a substituted benzoate ester belonging to the 2,6-dimethyl-4-hydroxybenzoate class, with molecular formula C11H14O3 and molecular weight 194.23 g/mol [1]. It features an ethyl ester group at the carboxyl position and both a hydroxyl and two methyl groups on the aromatic ring, yielding a sterically hindered and electronically altered aromatic core . This compound is a solid at room temperature (melting point 62 °C) and is soluble in organic solvents such as alcohols and ethers [1].

Ethyl 4-Hydroxy-2,6-Dimethylbenzoate: Why In-Class Compounds Cannot Be Interchanged


In the broader class of 4-hydroxybenzoate esters, simple substitution with unsubstituted or differently alkylated analogs fails to replicate the distinct physicochemical and reactivity profile conferred by the 2,6-dimethyl substitution pattern. The two ortho methyl groups introduce significant steric hindrance and alter the electronic environment of the hydroxyl and ester moieties, as quantified below. Consequently, the compound exhibits a lower pKa of the parent acid [1], dramatically accelerated hydrolysis kinetics [2], and altered lipophilicity [3] compared to non-methylated or mono-methylated analogs. These differences directly impact formulation stability, synthetic utility, and biological partitioning, making generic substitution untenable without rigorous requalification.

Ethyl 4-Hydroxy-2,6-Dimethylbenzoate: Head-to-Head Quantitative Differentiation Data


Hydrolysis Kinetics: 1015-Fold Accelerated ElcB Pathway vs. Unsubstituted Parent Ester

In a direct head-to-head comparison, the 2,6-dimethyl-4-hydroxybenzoate ester exhibits a 1015-fold larger k term (ElcB pathway) relative to the parent 4-hydroxybenzoate ester lacking ortho methyl groups [1]. The study employed 2,4-dinitrophenyl esters of substituted 4-hydroxybenzoic acids in aqueous alkaline conditions. The observed rate enhancement is attributed primarily to a preferred perpendicular alignment of the ester group relative to the aromatic ring, not to electronic effects alone (which account for only 1.6% of the discrepancy).

Ester Hydrolysis Kinetics Mechanistic Chemistry

Acidity Modulation: pKa Shift of -0.4 Units vs. Unsubstituted 4-Hydroxybenzoic Acid

The parent acid of the target compound, 2,6-dimethyl-4-hydroxybenzoic acid, possesses a predicted pKa of 4.14 [1]. In contrast, the unsubstituted 4-hydroxybenzoic acid has a reported pKa of 4.54 [2]. This -0.4 unit shift indicates a stronger acidity for the dimethylated analog, attributable to the electron-donating and steric effects of the ortho methyl groups that alter the hydroxyl's ionization. The ethyl ester derivative inherits this altered electronic environment.

pKa Acid-Base Chemistry Electronic Effects

Melting Point: 116 °C Lower vs. Free Acid, Enabling Solution-Phase Processing

Ethyl 4-hydroxy-2,6-dimethylbenzoate melts at 62 °C [1], whereas its corresponding free acid (2,6-dimethyl-4-hydroxybenzoic acid) melts at 178 °C . The methyl ester analog (CAS 83194-70-1) has no reported melting point but a boiling point of 285.1 °C . This substantial melting point depression for the ethyl ester facilitates liquid-phase handling at moderate temperatures without risking thermal degradation, a key advantage over the high-melting free acid.

Thermal Properties Formulation Process Chemistry

Lipophilicity: Intermediate LogP of 2.19 Between Methyl Ester and Free Acid

The ethyl ester exhibits a calculated logP of 2.19 [1], positioning it between the more hydrophilic methyl ester (logP 1.80) and the more lipophilic free acid (logP 2.35) [2]. This intermediate lipophilicity arises from the balance between the ethyl chain and the sterically hindered aromatic core. Such fine-tuning of partition behavior is essential for optimizing membrane permeability or organic-phase extraction in synthetic sequences.

Lipophilicity Partition Coefficient Drug Design

Fungicidal Activity: Class-Level Preservation Potential Analogous to Unsubstituted Parabens

A patent disclosure states that 2,6-disubstituted 4-hydroxybenzoic acid esters, including the ethyl ester, exhibit fungicidal activity similar to that of known unsubstituted 4-hydroxybenzoic acid esters (parabens) [1]. While quantitative MIC data for this specific compound are not provided in the patent, the class-level inference indicates that the 2,6-dimethyl substitution does not abolish the inherent antifungal properties of the paraben scaffold.

Antifungal Preservative Paraben Analog

Ethyl 4-Hydroxy-2,6-Dimethylbenzoate: High-Impact Application Scenarios Based on Quantitative Evidence


Controlled-Release Prodrug Design Leveraging Accelerated Hydrolysis

The 1015-fold larger ElcB pathway rate constant [1] positions the 2,6-dimethyl-4-hydroxybenzoate ester as a uniquely labile prodrug promoiety. Medicinal chemists seeking a rapidly cleaved ester linker under physiological pH can exploit this accelerated kinetics to achieve faster drug release than with conventional paraben esters. This property is directly evidenced by the mechanistic study demonstrating ortho methyl-induced conformational bias [1].

Synthetic Intermediate for Diffractaic Acid and Lichen Metabolites

Ethyl 4-hydroxy-2,6-dimethylbenzoate serves as a key building block in the synthesis of diffractaic acid, a lichen secondary metabolite . The presence of the ethyl ester provides a protective group that can be selectively hydrolyzed under the accelerated conditions described above, while the 2,6-dimethyl pattern ensures the correct substitution pattern for subsequent coupling reactions.

Non-Conventional Preservative with Altered Physicochemical Profile

As a fungicidal agent with claimed activity similar to unsubstituted parabens [2], but with a lower pKa [3], intermediate logP [4], and significantly accelerated hydrolysis rate [1], this compound offers a preservative option with distinct environmental fate and formulation behavior. Its higher lipophilicity (logP 2.19) may enhance partitioning into non-polar matrices compared to methylparaben (logP 1.80).

Mechanistic Probe for Steric Effects in Ester Hydrolysis

The compound's well-characterized hydrolysis behavior [1] makes it an ideal tool for investigating steric acceleration in dissociative acyl transfer mechanisms. The 1015-fold rate enhancement serves as a benchmark for computational modeling and for comparing the effects of other ortho substituents in undergraduate or graduate physical organic chemistry courses.

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